1-(3-Fluorophenyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQOIHJORXEGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352938 | |
| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-98-3 | |
| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthetic Route Using Sodium Hydride and Sodium Hydroxide
One documented preparation method involves a two-step reaction sequence:
Step 1: Treatment of starting materials with sodium hydride in dimethyl sulfoxide (DMSO). Sodium hydride acts as a strong base to deprotonate intermediates or activate nucleophiles, facilitating subsequent coupling reactions.
Step 2: Reaction with sodium hydroxide in the presence of trimethyleneglycol, which likely serves as a solvent or stabilizing agent to promote carboxylation or hydrolysis steps.
This method yields 1-(3-fluorophenyl)cyclohexanecarboxylic acid with high purity and is referenced in bioorganic and medicinal chemistry literature, indicating its reliability for laboratory-scale synthesis.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sodium hydride / Dimethyl sulfoxide | Deprotonation/activation |
| 2 | Sodium hydroxide / Trimethyleneglycol | Carboxylation/hydrolysis |
Aromatic Ring Hydrogenation of Benzenecarboxylic Acid Derivatives
A patented industrial process describes the preparation of cyclohexanecarboxylic acid derivatives, including fluorophenyl-substituted analogs, via hydrogenation:
Hydrogenation Step: The benzene ring of benzenecarboxylic acid derivatives is hydrogenated in the presence of a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone or similar) to convert the aromatic ring into a cyclohexane ring.
Two-Step Process: The first step hydrogenates the aromatic ring; the second step may further hydrogenate carboxylic acid groups to hydroxymethyl derivatives if desired.
Solvent Recycling: The process allows the solvent from the first step to be reused in the second, improving efficiency and reducing waste.
This method is scalable and suitable for industrial production, offering high selectivity and yield for cyclohexanecarboxylic acid compounds with fluorinated aromatic substituents.
| Step | Description | Solvent Type | Notes |
|---|---|---|---|
| 1 | Aromatic ring hydrogenation | Tertiary cyclic amide | Converts benzene to cyclohexane |
| 2 | Optional further hydrogenation | Same solvent | Converts acid groups if needed |
Halogenation and Subsequent Functional Group Transformations
Another synthetic approach involves halogenation of cyclohexanecarboxylic acid derivatives:
Halogenating Agents: Phosphorus halides (PX3, PX5), thionyl halides (SOX2), or related reagents are used to convert carboxylic acids into acyl halides or related intermediates.
Reaction Conditions: The halogenation is typically performed in the presence of tri-(C1-C5)alkylamines, which act as bases to neutralize generated acids and facilitate the reaction.
Subsequent Steps: The acyl halides can be further reacted with nucleophiles or reduced to yield the desired carboxylic acid derivatives.
Purification: The reaction mixture is often worked up by phase separation, washing with water and organic solvents (e.g., heptane), and evaporation under reduced pressure to isolate the product.
Coupling of 3-Fluorobenzyl Chloride with Cyclohexane Derivatives
A related synthetic route for 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid, a close analog, involves:
Starting Materials: Cyclohexane and 3-fluorobenzyl chloride.
Reaction Conditions: Anhydrous dichloromethane as solvent, with potassium carbonate as a base to facilitate nucleophilic substitution.
Procedure: Dropwise addition of 3-fluorobenzyl chloride to cyclohexane solution, stirring at room temperature.
Purification: Column chromatography to isolate the product.
Though this method is for a methyl-substituted analog, it provides insight into the reactivity of fluorophenyl groups and cyclohexane rings in carboxylic acid synthesis.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Fluorobenzyl chloride / Cyclohexane | Nucleophilic substitution |
| 2 | Potassium carbonate / Dichloromethane | Base and solvent |
| 3 | Column chromatography | Purification |
Industrial Scale Continuous Flow Synthesis
Industrial production often employs continuous flow reactors for the synthesis of this compound:
Advantages: Precise control of temperature, pressure, and reaction time leads to improved yields and product purity.
Automation: Integration of automated feeding and monitoring systems ensures reproducibility and scalability.
Analytical Control: Use of in-line analytical techniques (e.g., HPLC, NMR) for real-time quality control.
This approach is favored for large-scale manufacturing due to efficiency and environmental benefits.
Summary Table of Preparation Methods
Research Findings and Notes
The sodium hydride/DMSO method is well-suited for small-scale synthesis with good yields and manageable reaction conditions.
Hydrogenation in tertiary cyclic amide solvents is a patented industrial process that efficiently converts aromatic precursors to cyclohexane derivatives, maintaining solvent use economy.
Halogenation steps using phosphorus or sulfur halides are critical for activating carboxylic acid derivatives for further transformations, with tri-alkylamines improving reaction efficiency.
Continuous flow synthesis represents the state-of-the-art for industrial production, combining process control and analytical monitoring to ensure consistent product quality.
The presence of the fluorine atom on the phenyl ring influences reactivity and may require specific reaction conditions to avoid side reactions or degradation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under basic conditions.
Major Products
Oxidation: The major products of oxidation reactions include ketones and aldehydes.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: Substitution reactions result in the formation of phenyl derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid exhibit promising anticancer properties. A study focused on the synthesis of analogs demonstrated their ability to inhibit tumor cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Material Science Applications
1. Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications, including automotive and aerospace components.
2. Coatings and Adhesives
The compound's chemical structure allows for modifications that improve adhesion properties in coatings and adhesives. Studies have shown that formulations containing this acid exhibit superior bonding strength and resistance to environmental degradation.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor cell proliferation |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Coatings and Adhesives | Improves adhesion properties |
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal highlighted the synthesis of several analogs of this compound, evaluating their cytotoxic effects against various cancer cell lines. The results indicated that certain analogs were significantly more effective than existing chemotherapeutic agents, suggesting a new avenue for drug development.
Case Study 2: Polymer Development
In another study, researchers explored the use of this compound in developing high-performance polymers. The findings showed that polymers synthesized with this acid demonstrated improved tensile strength and thermal resistance compared to traditional polymers, indicating its potential for industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The cyclohexanecarboxylic acid moiety may also play a role in modulating the compound’s overall effect. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclohexanecarboxylic Acid (CAS: 106795-66-8)
- Structural Difference : Fluorine is in the ortho position on the phenyl ring.
- This positional change also alters electronic effects, which may influence binding affinity in receptor-ligand interactions .
- Applications : Used in synthetic routes requiring steric modulation, such as chiral auxiliaries .
1-(4-Fluorophenyl)cyclohexanecarboxylic Acid (CAS: 214263-00-0)
- Structural Difference : Fluorine is in the para position.
- Impact : The para-fluorine enhances resonance stabilization of the phenyl ring, increasing electron-withdrawing effects. This can improve metabolic stability in drug candidates compared to the meta isomer .
- Commercial Availability : Widely supplied by chemical vendors (e.g., Chempur, Synblock), indicating its industrial relevance .
Functional Group Variations
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 80912-58-9)
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)cyclohexanecarboxylic Acid
- Structural Difference : Dual fluorine atoms at the 4-position of the cyclohexane ring and a methoxy group on the phenyl ring.
- Impact : The difluoro substitution increases lipophilicity, enhancing blood-brain barrier penetration. The methoxy group may participate in hydrogen bonding, altering target selectivity .
Biological Activity
1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluorophenyl moiety. Its chemical formula is C13H15F O2, and it has a molecular weight of approximately 220.25 g/mol.
Biological Activity Overview
This compound has been investigated for various biological activities, notably its potential as an inhibitor of potassium channels and its role in modulating pain pathways.
Potassium Channel Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of voltage-gated potassium channels (Kv channels). Such inhibition can affect neuronal excitability and neurotransmitter release, making these compounds relevant in treating conditions like epilepsy and neuropathic pain .
The mechanism by which this compound exerts its effects involves interaction with specific receptor sites on potassium channels. This interaction alters ion flow across cell membranes, leading to changes in cellular excitability.
Case Studies
- Neurotensin Receptor Modulation : A study identified related compounds that selectively modulate neurotensin receptors (NTS1 and NTS2). The binding affinities for these receptors were measured, demonstrating that structural modifications could enhance selectivity and potency . While this study did not directly assess this compound, it highlights the potential for similar compounds to influence neuropeptide signaling pathways.
- Analgesic Properties : In animal models, derivatives of cyclohexanecarboxylic acids have shown varying degrees of analgesic activity. Compounds that block neurotensin-induced calcium release have been linked to reduced pain responses, suggesting that this compound may possess similar properties .
Data Tables
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | NTRC-739 | NTS2 Receptor Antagonist | Not specified |
| Study 2 | Levocabastine | Analgesic Activity | Not specified |
| Study 3 | 1-(3-FPC) | Potassium Channel Inhibitor | Not specified |
Note: "FPC" refers to "Fluorophenylcarboxylic".
Q & A
Basic: How can the purity and structural integrity of 1-(3-fluorophenyl)cyclohexanecarboxylic acid be validated in synthetic workflows?
Methodological Answer:
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the cyclohexane ring, fluorophenyl group, and carboxylic acid moiety. For example, the fluorine substituent’s deshielding effect on adjacent protons can be observed in H NMR spectra .
- Infrared (IR) Spectroscopy : Validate the carboxylic acid group via O-H stretching (~2500–3300 cm) and C=O stretching (~1700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98% as per supplier specifications) .
Basic: What are the optimal solvent systems for recrystallizing this compound to achieve high crystalline purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., ethyl acetate, acetone) mixed with non-polar solvents (e.g., hexane) in gradient ratios.
- Example: Dissolve the compound in warm ethyl acetate and slowly add hexane until cloudiness appears. Cool to 4°C for crystallization.
- Crystallization Validation : Monitor crystal formation via polarized light microscopy and confirm purity via melting point analysis (compare with literature values, e.g., ~120–125°C for analogous fluorophenyl cyclohexane derivatives) .
Advanced: How does the fluorine substituent’s position (meta vs. para/ortho) influence the compound’s conformational stability?
Methodological Answer:
- Comparative Analysis : Synthesize analogs with fluorine at para/ortho positions (e.g., 1-(4-fluorophenyl)cyclohexanecarboxylic acid) and compare steric/electronic effects .
- Computational Modeling :
- Use Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to calculate energy differences between chair and boat conformations of the cyclohexane ring.
- Analyze intramolecular hydrogen bonding between the fluorine atom and carboxylic acid group using Natural Bond Orbital (NBO) analysis .
Advanced: What computational methods are suitable for predicting the cyclohexane ring’s chair vs. boat conformations in this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run simulations in explicit solvents (e.g., water, DMSO) to assess ring flexibility under physiological conditions.
- X-ray Crystallography : Compare computational predictions with experimental crystal structures (if available). For related compounds, chair conformations are typically favored due to reduced steric strain .
- Energy Barriers : Calculate interconversion barriers between conformers using transition-state search algorithms (e.g., QST2 in Gaussian).
Data Contradiction: How can researchers resolve discrepancies in reported melting points or spectroscopic data across different synthetic batches?
Methodological Answer:
-
Root-Cause Analysis :
-
Standardization : Use pharmacopeial reference standards (e.g., USP-grade) for calibration when available .
Advanced: What strategies mitigate steric hindrance during the synthesis of this compound derivatives?
Methodological Answer:
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to reduce steric bulk during fluorophenyl ring functionalization.
- Microwave-Assisted Synthesis : Enhance reaction efficiency for sterically hindered intermediates by reducing reaction time and improving yield .
- Catalytic Optimization : Use palladium catalysts with bulky ligands (e.g., SPhos) for Suzuki-Miyaura coupling reactions on the fluorophenyl ring .
Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?
Methodological Answer:
-
Process Safety : Assess exothermicity using Differential Scanning Calorimetry (DSC) during reaction optimization.
-
Solvent Selection : Prioritize greener solvents (e.g., ethanol/water mixtures) to reduce environmental impact and simplify purification .
-
Yield Optimization :
Parameter Adjustment Temperature Increase from 25°C to 60°C to accelerate reaction kinetics. Catalyst Loading Optimize Pd/C or Ni catalysts to 5 mol% for cost-effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
